molecular formula C10H10BrN3 B2376169 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 82447-61-8

1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2376169
CAS No.: 82447-61-8
M. Wt: 252.115
InChI Key: RJJCTMOVFLIPEH-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Molecular Structure : The synthesis of derivatives like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and their structural characterization using X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies demonstrate their stability and potential in nonlinear optical studies due to intramolecular charge transfer properties (Ö. Tamer et al., 2016).

Molecular Characterization and Synthesis Methods

  • Molecular Characterization : Compounds like 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene have been synthesized from related compounds and characterized by NMR, IR, MS, and elemental analysis, highlighting the versatility of these compounds in chemical synthesis (S. P. Veettil & K. Haridas, 2009).

Applications in Biomedical and Chemical Fields

  • Biomedical Applications : The synthesized compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one exhibits potential in biomedical applications, particularly for regulating inflammatory diseases as indicated by docking studies (Y. E. Ryzhkova et al., 2020).
  • Antimicrobial Properties : Compounds like 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides show antibacterial activity against clinically isolated NDM-1-positive bacteria, highlighting their potential in addressing antibiotic resistance (Gulraiz Ahmad et al., 2021).

Synthesis and Evaluation in Surface Coating

  • Anti-microbial Additive in Surface Coating : Derivatives containing 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine show significant antimicrobial effects when incorporated into polyurethane varnish formulations and printing ink paste, indicating applications in surface coatings with enhanced antimicrobial properties (H. A. El‐Wahab et al., 2015).

Antiviral Activities

  • Antiviral Activity : Some 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles have shown promising in vitro antiviral activity against herpes simplex virus, pointing towards potential uses in antiviral therapies (A. Tantawy et al., 2012).

Structural Studies and Potential in Material Science

  • XRD and DFT Studies : Combined XRD and DFT studies on pyrazole derivatives reveal insights into the impact of intramolecular hydrogen bonding on their reactivity, which is crucial for applications in material science and synthetic chemistry (P. Szlachcic et al., 2020).

Safety and Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and reactivity. It also includes precautions that should be taken while handling the compound .

Properties

IUPAC Name

2-(4-bromophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJCTMOVFLIPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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